molecular formula C6H5NO3 B7809187 Furan, 2-[(1E)-2-nitroethenyl]-

Furan, 2-[(1E)-2-nitroethenyl]-

Cat. No. B7809187
M. Wt: 139.11 g/mol
InChI Key: WVUICGOYGDHVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan, 2-[(1E)-2-nitroethenyl]- is a useful research compound. Its molecular formula is C6H5NO3 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan, 2-[(1E)-2-nitroethenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan, 2-[(1E)-2-nitroethenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-(2-nitroethenyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUICGOYGDHVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

699-18-3
Record name 2-(2-Nitroethenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

In a 1L 3-necked flask equipped with a mechanical stirrer, thermometer and a dropping funnel was placed 2-furaldehyde 32I (48 g, 0.5 mol) and nitromethane (30.5 g, 0.5 mol) in methanol (100 mL). The resulting mixture was cooled to −5° C. A solution of sodium hydroxide (21 g, 0.525 mol) in water (75 mL) was added at such a rate to maintain internal temperature at 0° C. (45 min). The resulting paste was stirred at 0° C. for 1 hr and then ice cold water (100 mL) was added to get a homogeneous mixture. This mixture was poured into a stirring cold solution of hydrochloric acid (100 mL of concentrate hydrochloric acid in 150 mL of water)over 20 min. After 30 min, yellow solid was collected, washed with water (250 mL) and treated with 2 g of charcoal (Norit A) in boiling ethanol (75 mL). Hot filtered through a pad of celite (7 g) in a steam jacketed Buchner funnel. The pad was washed with hot ethanol (15 mL). The filtrate was placed in a fridge for 1 hr and then yellow solid was collected and air dried to give 44 g (63% yield) of 33I. Hplc analysis showed a purity of 98%. NMR (CDCl3) δ 7.8(q, 2H), 7.8(S br, 1H), 7.1(d, 1H), 6.7–6.9(m, 1H).
[Compound]
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1L
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0 (± 1) mol
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48 g
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30.5 g
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21 g
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75 mL
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100 mL
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100 mL
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100 mL
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Yield
63%

Synthesis routes and methods II

Procedure details

2-Furaldehyde (18.2 g, 190 mmol) and ammonium acetate (13 g, 169 mmol) were added to nitromethane (169 mL) and the mixture was heated to reflux for 45 min. The solution was concentrated and dichloromethane (250 mL) was added. The dichloromethane solution was washed with water (2×250 mL), dried over sodium sulfate, and filtered to obtain the crude product. Purification by column chromatography (silica gel, ethyl acetate/heptane=1/10 to 2/3) afforded pure 2-(2-nitrovinyl)-furan (14 g, 53.0%) as a yellow powder (M.P. 71-74° C.). 1H NMR (Field: 300 MHz, Solvent: CDCl3/TMS) δ (ppm): 7.78 (d, 1H, J=13.2 Hz), 7.59 (m, 1H), 7.52 (d, 1H, J=13.5 Hz), 6.90 (d, 1H, J=3.6 Hz), 6.58 (m, 1H). 13C NMR (Field: 75 MHz, Solvent: CDCl3/TMS) δ (ppm): 146.90, 146.67, 134.93, 125.51, 120.12, 113.46.
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18.2 g
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13 g
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169 mL
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Synthesis routes and methods III

Procedure details

To a 20% potassium hydroxide solution (25 mL) at 0° C. was added nitromethane (2.7 mL, 50 mmol) over 5 min followed by the slow addition via syringe pump of 2-furaldehyde (4.1 mL, 50 mM). The resulting brown solution was stirred vigorously for an additional 10 min at 0° C. then poured into an ice cold 50% HCl solution. The precipitate was collected via filtration, thoroughly washed with water, taken up in MeOH, solvents removed under reduced pressure, taken up in CHCl3 and filtered to remove any material that did not dissolve to give 2-(2-nitrovinyl)furan (10% yield).
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25 mL
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2.7 mL
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4.1 mL
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